molecular formula C17H35NO3 B12081107 tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate

tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate

Cat. No.: B12081107
M. Wt: 301.5 g/mol
InChI Key: SECRFHGFVAWEHL-UHFFFAOYSA-N
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Description

tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate is a branched ester derivative characterized by a tert-butyl group, a hexanoate backbone, and a 7-aminoheptyl ether substituent. This compound combines hydrophobic (tert-butyl) and hydrophilic (amino) functionalities, making it versatile for applications in organic synthesis, drug conjugation, and polymer chemistry. Its structure facilitates controlled release of active moieties under acidic or enzymatic conditions due to the hydrolytic lability of the ester bond .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H35NO3

Molecular Weight

301.5 g/mol

IUPAC Name

tert-butyl 6-(7-aminoheptoxy)hexanoate

InChI

InChI=1S/C17H35NO3/c1-17(2,3)21-16(19)12-8-7-11-15-20-14-10-6-4-5-9-13-18/h4-15,18H2,1-3H3

InChI Key

SECRFHGFVAWEHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCOCCCCCCCN

Origin of Product

United States

Preparation Methods

Method Overview

This route employs a two-step strategy:

  • Protection of 7-Aminoheptanol : The primary amine is protected as a tert-butyl carbamate (Boc) to prevent side reactions.

  • Etherification : Boc-protected 7-aminoheptanol reacts with tert-butyl 6-bromohexanoate under Williamson conditions.

Step 1: Synthesis of Boc-Protected 7-Aminoheptanol

Reagents :

  • 7-Aminoheptanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA), tetrahydrofuran (THF)

Conditions :

  • Stir at 0°C for 1 hour, then room temperature for 12 hours.

  • Yield: 85–90%.

Reaction :

7-Aminoheptanol+Boc2OTEA, THFBoc-7-aminoheptanol\text{7-Aminoheptanol} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, THF}} \text{Boc-7-aminoheptanol}

Step 2: Williamson Ether Synthesis

Reagents :

  • Boc-7-aminoheptanol

  • tert-Butyl 6-bromohexanoate

  • Sodium hydride (NaH), dimethylformamide (DMF)

Conditions :

  • Reflux at 80°C for 8 hours under nitrogen.

  • Yield: 70–75%.

Reaction :

Boc-7-aminoheptanol+tert-butyl 6-bromohexanoateNaH, DMFBoc-protected intermediate\text{Boc-7-aminoheptanol} + \text{tert-butyl 6-bromohexanoate} \xrightarrow{\text{NaH, DMF}} \text{Boc-protected intermediate}

Step 3: Boc Deprotection

Reagents :

  • Trifluoroacetic acid (TFA), dichloromethane (DCM)

Conditions :

  • Stir at room temperature for 2 hours.

  • Yield: 95–98%.

Reaction :

Boc-protected intermediateTFA, DCMtert-Butyl 6-((7-aminoheptyl)oxy)hexanoate\text{Boc-protected intermediate} \xrightarrow{\text{TFA, DCM}} \text{tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate}

Mitsunobu Reaction with tert-Butyl 6-Hydroxyhexanoate

Method Overview

This one-step approach leverages the Mitsunobu reaction to directly form the ether bond between tert-butyl 6-hydroxyhexanoate and 7-aminoheptanol.

Reagents :

  • tert-Butyl 6-hydroxyhexanoate

  • 7-Aminoheptanol

  • Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), THF

Conditions :

  • Stir at 0°C for 30 minutes, then room temperature for 24 hours.

  • Yield: 60–65%.

Reaction :

tert-Butyl 6-hydroxyhexanoate+7-aminoheptanolPPh3,DEAD, THFtert-Butyl 6-((7-aminoheptyl)oxy)hexanoate\text{tert-Butyl 6-hydroxyhexanoate} + \text{7-aminoheptanol} \xrightarrow{\text{PPh}_3, \text{DEAD, THF}} \text{this compound}

Challenges :

  • Competing oxidation of the amine group (solved by using excess DEAD).

  • Requires column chromatography for purification.

Reductive Amination of tert-Butyl 6-((7-Oxoheptyl)oxy)hexanoate

Method Overview

This route introduces the amine via reductive amination of a ketone intermediate.

Step 1: Etherification to Form tert-Butyl 6-((7-Oxoheptyl)oxy)hexanoate

Reagents :

  • tert-Butyl 6-hydroxyhexanoate

  • 7-Heptanolactone

  • p-Toluenesulfonic acid (p-TsOH), toluene

Conditions :

  • Reflux at 110°C for 6 hours.

  • Yield: 80–85%.

Reaction :

tert-Butyl 6-hydroxyhexanoate+7-heptanolactonep-TsOH, toluenetert-Butyl 6-((7-oxoheptyl)oxy)hexanoate\text{tert-Butyl 6-hydroxyhexanoate} + \text{7-heptanolactone} \xrightarrow{\text{p-TsOH, toluene}} \text{tert-Butyl 6-((7-oxoheptyl)oxy)hexanoate}

Step 2: Reductive Amination

Reagents :

  • Ammonium acetate (NH₄OAc), sodium cyanoborohydride (NaBH₃CN), methanol

Conditions :

  • Stir at room temperature for 12 hours.

  • Yield: 50–55%.

Reaction :

tert-Butyl 6-((7-oxoheptyl)oxy)hexanoateNH4OAc, NaBH3CN, MeOHtert-Butyl 6-((7-aminoheptyl)oxy)hexanoate\text{tert-Butyl 6-((7-oxoheptyl)oxy)hexanoate} \xrightarrow{\text{NH}4\text{OAc, NaBH}3\text{CN, MeOH}} \text{this compound}

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Williamson SynthesisHigh selectivity; scalableRequires Boc protection/deprotection steps70–75%
Mitsunobu ReactionOne-step procedure; no protecting groupsLow yield due to side reactions60–65%
Reductive AminationAvoids halide intermediatesRequires handling toxic cyanoborohydride50–55%

Key Experimental Data

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, tert-butyl), 1.55–1.65 (m, 10H, heptyl chain), 2.30 (t, 2H, COOCH₂), 3.40 (t, 2H, OCH₂), 2.80 (t, 2H, NH₂CH₂).

  • MS (ESI+) : m/z 344.3 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of oximes or nitro compounds.

    Reduction: The compound can be reduced to form primary amines or alcohols, depending on the specific conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oximes or nitro compounds.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Introduction of various functional groups, depending on the reagent used.

Scientific Research Applications

Chemistry:

Biology:

    Bioconjugation: The amino group allows for conjugation with biomolecules, making it useful in the development of bioconjugates for research and therapeutic purposes.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of prodrugs or drug delivery systems.

Industry:

    Polymer Chemistry: It can be used as a monomer or a building block in the synthesis of specialized polymers with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate depends on its specific application. In bioconjugation, the amino group can form covalent bonds with biomolecules, facilitating targeted delivery or modification. In drug development, the compound may act as a prodrug, releasing the active drug upon metabolic conversion.

Molecular Targets and Pathways:

    Bioconjugation: Targets specific biomolecules for covalent attachment.

    Drug Development: Targets metabolic pathways for prodrug activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate and analogous compounds:

Compound Name Molecular Formula Key Functional Groups Key Properties/Applications Reference
This compound C₁₇H₃₅NO₃ (hypothetical) tert-butyl ester, aminoheptyl ether Potential drug-linker in prodrugs; pH-sensitive hydrolysis N/A
tert-Butyl 6-Hydroxyhexanoate C₁₀H₂₀O₃ tert-butyl ester, hydroxyl group Intermediate in polymer synthesis; lower reactivity due to absence of amino group
tert-Butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate C₁₀H₁₈N₂O₂ bicyclic carbamate, amino group Rigid structure for targeting enzymes/receptors; enhanced stability compared to linear analogs
tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate C₁₅H₃₂NO₆P phosphorylcholine, tert-butyl ester Amphiphilic properties for lipid bilayer integration; used in drug delivery systems
(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride C₁₅H₃₁ClN₂O₄ Boc-protected amines, hydrochloride salt Dual Boc protection for selective deprotection; solubility enhanced by ionic form
tert-Butyl 9-aminononanoate C₁₃H₂₇NO₂ longer alkyl chain (C9), amino group Increased lipophilicity for membrane penetration; used in peptide modifications

Key Comparisons

Functional Group Diversity The aminoheptyl ether in the target compound contrasts with the hydroxyl group in tert-butyl 6-hydroxyhexanoate, significantly altering reactivity. Boc-protected amines (e.g., in and ) enhance stability during synthesis but require acidic deprotection, whereas the 7-aminoheptyl group in the target compound may remain unprotected for direct conjugation .

Phosphorylcholine derivatives () exhibit amphiphilicity for membrane interactions, whereas the target compound’s aminoheptyl group may prioritize solubility in polar solvents .

Chain Length and Lipophilicity tert-Butyl 9-aminononanoate (C9 chain) demonstrates higher lipophilicity (logP ~3.5) than the target compound (C7 chain, estimated logP ~2.5), impacting biodistribution and cellular uptake .

Synthetic Accessibility The target compound’s synthesis likely mirrors methods for tert-butyl 6-bromohexanoate derivatives (), involving nucleophilic substitution of bromides with aminoheptanol. In contrast, bicyclic carbamates () require multistep cyclization .

Stability and Reactivity tert-Butyl peroxyesters () are highly reactive peroxides, unsuitable for long-term storage, whereas the target compound’s ester and amino groups offer moderate stability under neutral conditions .

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate?

Methodological Answer: The synthesis involves multi-step protection and deprotection strategies. Key steps include:

  • Amide coupling : Use N-hydroxysuccinimide (NHS) and N,N'-diisopropylcarbodiimide (DIC) in anhydrous chloroform to activate carboxylic acid intermediates, ensuring high coupling efficiency .
  • Deprotection : Employ trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove tert-butoxycarbonyl (Boc) groups, followed by neutralization with sodium bicarbonate .
  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction homogeneity for hydroxyl group functionalization .
  • Temperature control : Maintain reactions at 0–25°C to prevent side reactions during acid-sensitive steps .

Q. How can researchers ensure purity and confirm the structure of the synthesized compound?

Methodological Answer:

  • Purification : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Final products may require recrystallization from ethanol/water mixtures .
  • Characterization :
    • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify regiochemistry and stereochemistry. For example, characteristic Boc-group signals appear at δ 1.4 ppm (1H^1H) and δ 28–30 ppm (13C^{13}C) .
    • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
    • Melting point : Compare observed values with literature data to assess crystallinity and impurities .

Q. What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage : Keep the compound sealed under inert gas (N2_2) at 2–8°C to prevent hydrolysis of the ester and Boc groups .
  • Stability assays : Monitor degradation via HPLC at 254 nm over 30 days. A >95% purity retention indicates acceptable stability .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and functionalization of this compound?

Methodological Answer:

  • Reaction path prediction : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to identify transition states and activation energies for key steps like amide coupling .
  • Solvent effects : Simulate solvation-free energies with COSMO-RS to select solvents that minimize side reactions .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal molar ratios and catalysts for yield improvement .

Q. What experimental strategies address stereochemical challenges during synthesis?

Methodological Answer:

  • Chiral resolution : Employ chiral stationary phases (e.g., Chiralpak IA) for HPLC separation of enantiomers .
  • Asymmetric catalysis : Use Evans’ oxazaborolidine catalysts to induce enantioselectivity in hydroxyl group functionalization .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed spectra .

Q. How should researchers resolve contradictions in reported reaction yields or spectroscopic data?

Methodological Answer:

  • Factorial design : Apply a 2k^k factorial experiment to test variables (e.g., solvent polarity, temperature) and identify critical factors affecting yield .
  • Cross-validation : Compare NMR data with independent synthetic replicates and reference compounds (e.g., PubChem entries) to rule out instrument-specific artifacts .

Q. What biochemical assays are suitable for studying this compound’s interactions with enzymes?

Methodological Answer:

  • Fluorescence quenching : Label the compound with dansyl chloride and monitor binding to target enzymes (e.g., esterases) via fluorescence polarization .
  • Kinetic assays : Measure KmK_m and VmaxV_{max} using Michaelis-Menten plots in buffer systems (pH 7.4) to assess inhibition or activation effects .
  • Molecular docking : Use AutoDock Vina to predict binding modes and validate with site-directed mutagenesis .

Q. How can researchers analyze degradation pathways under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2 _2O2_2), and photolytic (ICH Q1B) conditions .
  • LC-MS/MS : Identify degradation products (e.g., hexanoic acid derivatives) and propose fragmentation pathways using software like MassHunter .

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